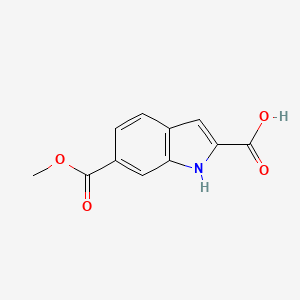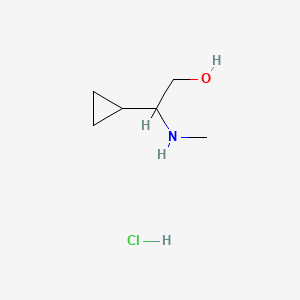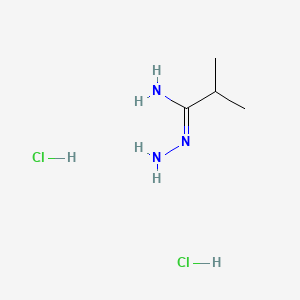![molecular formula C8H12O3 B13462372 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B13462372.png)
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Hydroxymethyl)bicyclo[211]hexane-2-carboxylic acid is a unique bicyclic compound characterized by its rigid structure The bicyclo[211]hexane framework provides a constrained environment, making it an interesting subject for various chemical and biological studies
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid typically involves a [2+2] cycloaddition reaction. This method is favored due to its efficiency in constructing the bicyclic framework. The reaction often employs photochemical conditions, utilizing a mercury lamp or other light sources to drive the cycloaddition process . The starting materials for this synthesis are usually 1,5-dienes, which undergo cycloaddition to form the bicyclo[2.1.1]hexane core .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield 4-(Formyl)bicyclo[2.1.1]hexane-2-carboxylic acid, while reduction of the carboxylic acid group can produce 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-methanol .
Wissenschaftliche Forschungsanwendungen
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid has several applications in scientific research:
Wirkmechanismus
The mechanism by which 4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid exerts its effects is primarily through its interaction with biological targets. The rigid bicyclic structure allows for precise spatial orientation, which can enhance binding affinity and selectivity for specific molecular targets. This makes it a valuable scaffold in drug design, where it can be used to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[1.1.1]pentane: Known for its rigid structure and use as a bioisostere for phenyl rings.
Bicyclo[3.1.1]heptane: Another rigid bicyclic compound with applications in medicinal chemistry.
Cubane: A highly strained bicyclic compound used in materials science and drug design.
Uniqueness
4-(Hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid stands out due to its specific substitution pattern, which provides unique chemical reactivity and biological activity. Its rigid structure and functional groups make it a versatile building block for various applications, distinguishing it from other bicyclic compounds .
Eigenschaften
Molekularformel |
C8H12O3 |
|---|---|
Molekulargewicht |
156.18 g/mol |
IUPAC-Name |
4-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxylic acid |
InChI |
InChI=1S/C8H12O3/c9-4-8-1-5(2-8)6(3-8)7(10)11/h5-6,9H,1-4H2,(H,10,11) |
InChI-Schlüssel |
QMIBMCVLRDPWHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC1(CC2C(=O)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amino}-5-methylhexanoic acid](/img/structure/B13462290.png)


![N-[3-(3,4-dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B13462303.png)
![methyl 4-amino-4H,5H,6H-cyclopenta[b]thiophene-2-carboxylate hydrochloride](/img/structure/B13462306.png)
![ethyl 4H,5H,6H-imidazo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13462309.png)


![4-[(Tert-butoxy)carbonyl]-1,9-dioxa-4-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13462329.png)
amino}methyl)-6-methylphenol hydrochloride](/img/structure/B13462341.png)
![3-Cycloheptylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13462363.png)



